4-Chloro-2-(chloromethyl)phenol
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Overview
Description
4-Chloro-2-(chloromethyl)phenol is an organic compound with the molecular formula C7H6Cl2O It is a chlorinated phenol derivative, characterized by the presence of both a chloro and a chloromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)phenol typically involves the chlorination of 2-(chloromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used as the chlorinating agent in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product. Industrial-scale production also emphasizes safety measures to handle the reactive chlorinating agents and manage by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or chloromethyl groups are replaced by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Products include various substituted phenols or benzyl derivatives.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include methyl-substituted phenols.
Scientific Research Applications
4-Chloro-2-(chloromethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research explores its potential use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)phenol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cellular processes or interacting with enzymes and proteins. The chlorinated phenol structure allows it to penetrate cell membranes and interfere with metabolic pathways, leading to antimicrobial or cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but with a methyl group instead of a chloromethyl group.
2-Chlorophenol: Lacks the additional chloromethyl group.
4-Chlorophenol: Lacks the chloromethyl group and has a simpler structure.
Uniqueness
4-Chloro-2-(chloromethyl)phenol is unique due to the presence of both chloro and chloromethyl groups, which confer distinct chemical reactivity and potential applications. Its dual functional groups allow for diverse chemical transformations and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTUEKQGZOYYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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